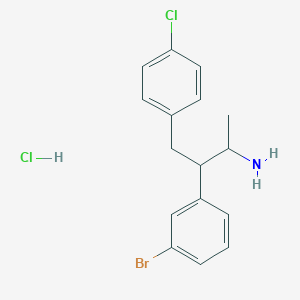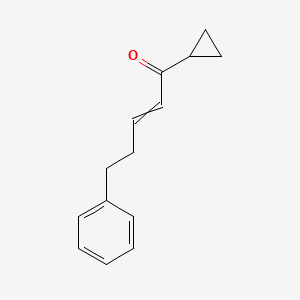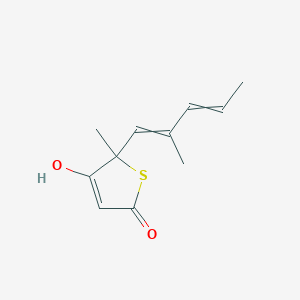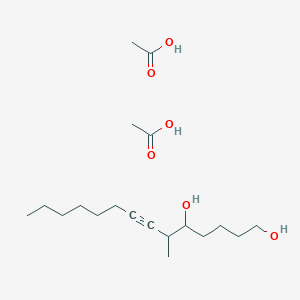![molecular formula C12H25NO2Si B12597967 (5S)-5-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)pyrrolidin-2-one CAS No. 648424-62-8](/img/structure/B12597967.png)
(5S)-5-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S)-5-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a pyrrolidin-2-one core structure, which is substituted at the 5-position with a 2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl group. The tert-butyl(dimethyl)silyl group is a common protecting group used in organic synthesis to protect hydroxyl groups from unwanted reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)pyrrolidin-2-one typically involves the following steps:
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine.
Formation of Pyrrolidinone Core: The protected intermediate is then subjected to cyclization reactions to form the pyrrolidinone core. This can be achieved through various methods, including intramolecular cyclization of amides or lactams.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing waste and production costs.
化学反応の分析
Types of Reactions
(5S)-5-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidinones with various functional groups.
科学的研究の応用
(5S)-5-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (5S)-5-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target of interest.
類似化合物との比較
Similar Compounds
(5S)-5-(2-Hydroxyethyl)pyrrolidin-2-one: Lacks the silyl protecting group, making it more reactive.
(5S)-5-(2-Methoxyethyl)pyrrolidin-2-one: Contains a methoxy group instead of the silyl group, altering its reactivity and solubility.
Uniqueness
(5S)-5-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)pyrrolidin-2-one is unique due to the presence of the tert-butyl(dimethyl)silyl protecting group, which provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
特性
CAS番号 |
648424-62-8 |
|---|---|
分子式 |
C12H25NO2Si |
分子量 |
243.42 g/mol |
IUPAC名 |
(5S)-5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H25NO2Si/c1-12(2,3)16(4,5)15-9-8-10-6-7-11(14)13-10/h10H,6-9H2,1-5H3,(H,13,14)/t10-/m0/s1 |
InChIキー |
QYWHLKYMARLZGJ-JTQLQIEISA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)OCC[C@@H]1CCC(=O)N1 |
正規SMILES |
CC(C)(C)[Si](C)(C)OCCC1CCC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Diazabicyclo[2.2.2]octane;nonanedioic acid](/img/structure/B12597896.png)


![4-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597915.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide](/img/structure/B12597919.png)



![2-{[(4-Bromophenyl)methoxy]methyl}prop-2-enoic acid](/img/structure/B12597944.png)
![Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12597952.png)
![N-Methyl-N'-(5-oxo-5,8-dihydropyrido[2,3-d]pyrimidin-2-yl)urea](/img/structure/B12597957.png)

![(2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol](/img/structure/B12597968.png)
